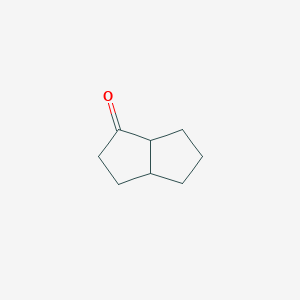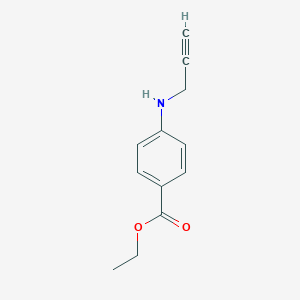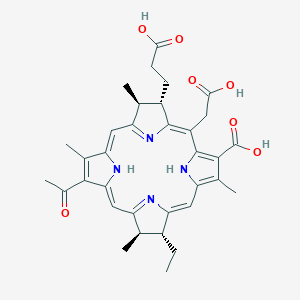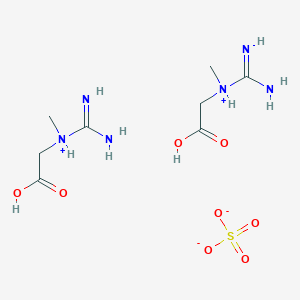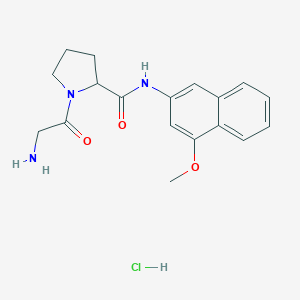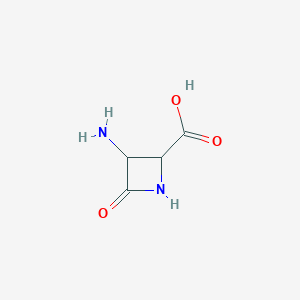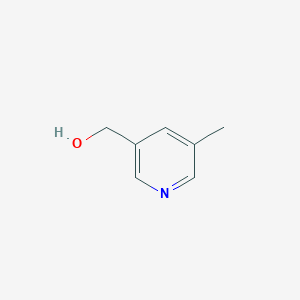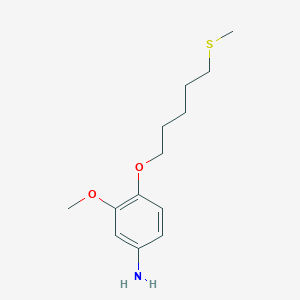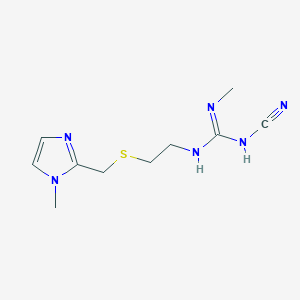
Isocimetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocimetidine is a histamine H2 receptor antagonist that is commonly used in laboratory experiments to study the effects of histamine on various physiological processes. It was first synthesized in the 1970s and has since been used extensively in research settings.
Applications De Recherche Scientifique
Isocimetidine is primarily used in laboratory experiments to study the effects of histamine on various physiological processes. Histamine is a biogenic amine that is involved in numerous physiological processes, including inflammation, gastric acid secretion, and neurotransmission. By blocking the histamine H2 receptor, isocimetidine can help researchers better understand the role of histamine in these processes.
Mécanisme D'action
Isocimetidine works by binding to the histamine H2 receptor and preventing histamine from binding to the receptor. This blocks the downstream signaling pathways that are activated by histamine, leading to a reduction in the physiological effects of histamine.
Effets Biochimiques Et Physiologiques
Isocimetidine has been shown to have numerous biochemical and physiological effects. For example, it can reduce gastric acid secretion, which makes it useful in the treatment of acid reflux and other gastrointestinal disorders. It can also reduce inflammation, making it useful in the treatment of inflammatory diseases such as arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of isocimetidine is its specificity for the histamine H2 receptor. This allows researchers to study the effects of histamine on specific physiological processes without interfering with other signaling pathways. However, isocimetidine also has some limitations. For example, it can have off-target effects on other receptors, which can complicate data interpretation. Additionally, its effects can vary depending on the species being studied, which can make it difficult to extrapolate results to humans.
Orientations Futures
There are numerous future directions for research on isocimetidine. One potential area of study is its effects on the immune system. Histamine is known to play a role in immune function, and isocimetidine may be useful in studying this process. Additionally, isocimetidine may have potential therapeutic uses in the treatment of certain cancers, as histamine has been shown to play a role in tumor growth and metastasis. Further research is needed to fully understand the potential applications of isocimetidine.
Méthodes De Synthèse
Isocimetidine can be synthesized by reacting 2-cyano-1-methylguanidine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using various chromatography techniques, such as column chromatography or HPLC.
Propriétés
Numéro CAS |
104057-02-5 |
|---|---|
Nom du produit |
Isocimetidine |
Formule moléculaire |
C10H16N6S |
Poids moléculaire |
252.34 g/mol |
Nom IUPAC |
1-cyano-2-methyl-3-[2-[(1-methylimidazol-2-yl)methylsulfanyl]ethyl]guanidine |
InChI |
InChI=1S/C10H16N6S/c1-12-10(15-8-11)14-4-6-17-7-9-13-3-5-16(9)2/h3,5H,4,6-7H2,1-2H3,(H2,12,14,15) |
Clé InChI |
MSVRYDHETRIKBH-UHFFFAOYSA-N |
SMILES |
CN=C(NCCSCC1=NC=CN1C)NC#N |
SMILES canonique |
CN=C(NCCSCC1=NC=CN1C)NC#N |
Autres numéros CAS |
104057-02-5 |
Synonymes |
2-((2-N'-cyano-N''-methylguanidino)ethylmercaptomethyl)-1-methylimidazole isocimetidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



